3-Bromo-4-methylthiophene-2-carboxylic acid

Description

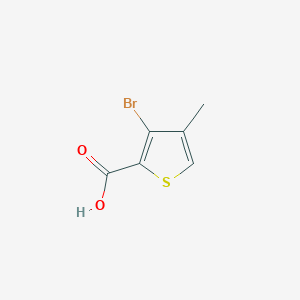

3-Bromo-4-methylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a carboxylic acid moiety at position 2. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₆H₅BrO₂S, with a molar mass of 229.08 g/mol (predicted) . The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name |

3-bromo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPXMCMKCJDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylthiophene-2-carboxylic acid typically involves the bromination of 4-methylthiophene-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex structures.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-methylthiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Key Observations :

- Positional Isomerism : Bromine placement (3 vs. 4) alters resonance stabilization and reactivity. For example, bromine at position 3 (target compound) directs electrophilic attacks differently compared to position 4 .

- Halogen Effects : Chlorine’s higher electronegativity increases acidity compared to bromine, as seen in the lower pKa of 4-bromo-3-chloro derivatives (3.08) .

Functional Group Variations

Key Observations :

- Carboxylic Acid vs. Ester : Ester derivatives (e.g., methyl/ethyl esters) exhibit higher lipophilicity, facilitating membrane permeability in drug design .

- Extended Functionality: Compounds with cyano or sulfanyl groups (e.g., ) are pivotal in synthesizing bioactive heterocycles like thienothienopyrimidines.

Physicochemical Properties and Reactivity

Acidity and Solubility

- Acidity : The carboxylic acid group in 3-bromo-4-methylthiophene-2-carboxylic acid has a predicted pKa similar to other thiophene carboxylic acids (~2.5–3.5). Halogen substitution (e.g., Cl in ) further lowers pKa due to electron-withdrawing effects.

- Solubility : Methyl and ester groups reduce aqueous solubility but enhance organic solvent compatibility. For example, methyl esters in are soluble in dichloromethane or THF.

Biological Activity

3-Bromo-4-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylthiophene-2-carboxylic acid. A common method includes electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide, usually in dichloromethane at room temperature.

Biological Properties

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies have shown it to possess significant antimicrobial properties, making it a candidate for further development in treating infections .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve interaction with specific molecular targets within cancer cells, leading to apoptosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can interact with enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS), which is linked to inflammatory responses and cancer progression .

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that are crucial for cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The study highlighted its ability to induce apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-thiophenecarboxylic acid | Lacks methyl group at position 4 | Moderate antimicrobial activity |

| 4-Methylthiophene-2-carboxylic acid | Lacks bromine atom at position 3 | Limited anticancer properties |

| 2-Bromo-4-methylthiophene | Lacks carboxylic acid group | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.